G-Hox 7 protein - 144591-65-1

G-Hox 7 protein

Catalog Number: EVT-1518196
CAS Number: 144591-65-1
Molecular Formula: C9H8FN
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

G-Hox 7 is classified within the homeobox gene family, specifically as a transcription factor that regulates gene expression during development. It exhibits widespread expression during chick development, notably in regions such as the primitive streak and along the neural axis, suggesting its involvement in multiple developmental pathways . The protein's classification as a homeobox gene indicates its role in determining body plan and segment identity during embryogenesis.

Synthesis Analysis

Methods and Technical Details

The synthesis of G-Hox 7 protein can be approached through several methodologies, primarily involving recombinant DNA technology. The gene encoding G-Hox 7 can be cloned into expression vectors suitable for bacterial or eukaryotic systems. Commonly used methods include:

  • Polymerase Chain Reaction (PCR): To amplify the G-Hox 7 gene.
  • Cloning: Insertion of the amplified gene into plasmids for expression.
  • Transformation: Introduction of plasmids into host cells (e.g., Escherichia coli or mammalian cells).
  • Protein Expression: Induction of protein synthesis using specific conditions (e.g., IPTG induction in bacterial systems).

Cell-free systems have also been developed for synthesizing proteins like G-Hox 7, which utilize lysates from cells to facilitate transcription and translation without the need for living cells .

Molecular Structure Analysis

Structure and Data

The molecular structure of G-Hox 7 protein includes a characteristic homeodomain, which typically consists of approximately 60 amino acids that form three alpha helices. This domain is crucial for its function as a transcription factor. The amino acid sequence shows high conservation among vertebrate homologs, indicating its evolutionary significance . Structural studies often employ techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate the detailed conformation of the protein.

Chemical Reactions Analysis

Reactions and Technical Details

G-Hox 7 functions primarily through binding to specific DNA sequences to regulate target gene expression. The chemical reactions involved include:

  • DNA Binding: The homeodomain interacts with the major groove of DNA.
  • Transcriptional Activation/Repression: Depending on the context, G-Hox 7 can either activate or repress downstream target genes by recruiting coactivators or corepressors.

These interactions are typically studied using techniques such as electrophoretic mobility shift assays (EMSAs) to assess binding affinity and specificity.

Mechanism of Action

Process and Data

The mechanism of action of G-Hox 7 involves its role as a transcription factor. Upon binding to target DNA sequences, it influences the transcriptional machinery by:

  1. Recruiting RNA Polymerase II: Facilitating the transcription of target genes.
  2. Modulating Chromatin Structure: By recruiting chromatin remodeling complexes that alter DNA accessibility.
  3. Interacting with Other Transcription Factors: Forming complexes that enhance or inhibit transcription based on developmental cues.

Data from studies indicate that mutations or alterations in G-Hox 7 expression can lead to significant developmental defects, highlighting its critical role in proper embryogenesis .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

G-Hox 7 protein exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 40-50 kDa depending on post-translational modifications.
  • Isoelectric Point: Varies based on amino acid composition but typically falls within a physiological range conducive to cellular interactions.
  • Stability: Generally stable under physiological conditions but may require specific buffers or pH adjustments for optimal activity during experimental procedures.

Characterization often involves circular dichroism spectroscopy to assess secondary structure content and stability under various conditions.

Applications

Scientific Uses

G-Hox 7 protein has several important applications in scientific research:

  • Developmental Biology Studies: Used to investigate mechanisms of vertebrate development and differentiation.
  • Gene Regulation Research: Serves as a model for studying transcriptional regulation mechanisms involving homeobox genes.
  • Biotechnology Applications: Potential use in synthetic biology for designing genetic circuits that mimic developmental processes.
Introduction to G-Hox 7 Protein

Gene Discovery and Nomenclature

G-Hox 7 was first identified in the chicken (Gallus gallus) genome in 1991 through screening for novel homeobox-containing genes. Researchers isolated this gene based on its homology to the Drosophila muscle segment homeobox gene (msh) and designated it G-Hox 7, following the avian-specific Hox gene nomenclature system in use at the time [3]. Shortly thereafter, its murine ortholog was independently discovered in 1989 and named Hox-7 (now standardized as Msx1), reflecting its expression in the embryonic maxillary process [5]. The "G" prefix explicitly denotes its initial discovery in chicken, while the numerical designation "7" aligns it with related genes in vertebrate Hox classification systems. This gene encodes a transcription factor characterized by a highly conserved 60-amino acid homeodomain responsible for DNA binding. Initial expression studies revealed its widespread but patterned activity during embryogenesis, including the primitive streak, neural folds, branchial arches, limb buds, and heart valves, suggesting roles in multiple developmental pathways [3] [5].

Table 1: Key Characteristics of G-Hox 7 (Msx1)

FeatureDetail
Original DiscoveryChicken embryo (1991) [3]
Standardized SymbolMsx1 (Msh Homeobox 1)
Human OrthologMSX1 (Chromosome 4p16.2)
Drosophila HomologMuscle segment homeobox (msh)
Protein DomainsHomeodomain (>96% conserved), N-terminal & C-terminal divergent regions [3]

Phylogenetic Classification within the Hox Gene Family

G-Hox 7 belongs to the Msx family (Msh Homeobox), classified under the ANTP class of homeobox genes. This class encompasses the canonical Hox cluster genes, ParaHox genes, and NK genes, among others [8]. Unlike canonical Hox genes arranged in tightly linked chromosomal clusters exhibiting colinearity, G-Hox 7 (Msx1) resides outside these clusters and lacks spatial collinearity in expression. Phylogenetic analyses place Msx genes within the NKL subclass of the ANTP class, distinct from both the HOXL (Hox cluster) and NK homeobox families [8]. Within vertebrates, the Msx family comprises three paralogous groups:

  • Msx1 (G-Hox 7)
  • Msx2
  • Msx3 (absent in some lineages, e.g., teleost fish)

These paralogs arose through gene duplications early in vertebrate evolution. The homeodomain of Msx1 shares >96% amino acid identity with Msx2 across vertebrates, but their N-terminal and C-terminal regions are highly divergent, suggesting functional specialization [3] [8]. Classification systems recognize Msx genes as "non-clustered" or "dispersed" homeobox genes, reflecting their genomic isolation from Hox clusters and roles distinct from axial patterning [8] [10].

Table 2: Classification of G-Hox 7 (Msx1) within Homeobox Genes

Classification LevelGroupMembers/Characteristics
SuperclassHomeobox~300 human loci; DNA-binding homeodomain [8]
ClassANTPIncludes HOXL, NKL, NK families; derived from ancestral ANTP gene [8]
SubclassNKLNon-clustered genes; includes Msx, Nkx, Tlx families [8]
FamilyMsx (Msh Homeobox)Msx1 (G-Hox 7), Msx2, Msx3 [8]
Gene TypeNon-clustered homeoboxRegulates epithelial-mesenchymal interactions [3] [5]

Evolutionary Context: From Drosophila Msh to Vertebrate Homologs

The evolutionary origin of G-Hox 7 traces back to the ancestral msh gene present in the last common ancestor of bilaterians. Drosophila msh functions in dorsal-ventral patterning and muscle progenitor specification [6]. While canonical Hox genes evolved primarily to pattern the anterior-posterior axis, Msx genes adopted distinct roles in regulating epithelial-mesenchymal interactions, craniofacial morphogenesis, and limb development [3] [5].

Key evolutionary transitions include:

  • Gene Duplication and Divergence: Early vertebrates underwent genome duplications, generating multiple Msx paralogs (Msx1, Msx2, Msx3). This allowed subfunctionalization, where Msx1 retained broader roles in neural crest, limb buds, and teeth, while Msx2 specialized in skull bone and nail development [8] [10].
  • Expression Domain Expansion: Unlike Drosophila msh, which shows segmentally restricted expression, vertebrate Msx1 exhibits dynamic expression in neural crest derivatives, ectodermal appendages, and distal limb mesenchyme. This correlates with vertebrate innovations like complex craniofacial structures and paired fins/limbs [3] [5].
  • Cofactor Interactions: Vertebrate Msx1 evolved interactions with novel signaling pathways (e.g., BMP, Wnt, FGF) absent in Drosophila. For example, G-Hox 7 expression in the chicken limb bud is induced by BMP4 and Wnt7a, linking it to apical ectodermal ridge signaling [3].
  • Target Gene Diversification: Msx1 represses differentiation genes (e.g., MyoD, osteogenic markers) to maintain progenitor states. This contrasts with Drosophila msh, which primarily regulates identity genes within muscle segments. The acquisition of new cis-regulatory elements likely facilitated this functional shift [4] [6].

Table 3: Evolutionary Conservation of Msx Proteins

OrganismGeneHomeodomain Identity vs. Chicken G-Hox 7Key Expression Domains
Drosophila melanogastermsh~70%Dorsal ectoderm, muscle progenitors [6]
Gallus gallus (Chicken)G-Hox 7 (Msx1)100%Neural crest, limb bud, branchial arches, heart valves [3]
Mus musculus (Mouse)Msx1100%Branchial arches, limb bud, teeth, skull [5]
Homo sapiens (Human)MSX1100%Craniofacial mesenchyme, teeth, limb buds [8]

The retention of Msx paralogs across vertebrates—despite widespread gene loss after duplication—highlights their critical roles in vertebrate-specific developmental programs. Functional studies confirm that while Drosophila msh cannot fully substitute for vertebrate Msx1, the core DNA-binding mechanism and repression activity are conserved, underscoring deep functional homology [6] [10].

Properties

CAS Number

144591-65-1

Product Name

G-Hox 7 protein

Molecular Formula

C9H8FN

Synonyms

G-Hox 7 protein

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